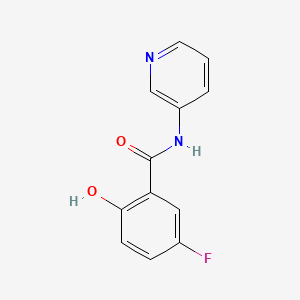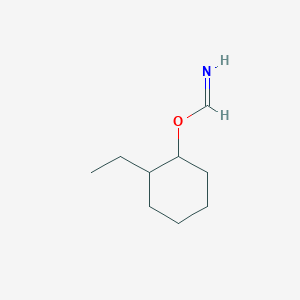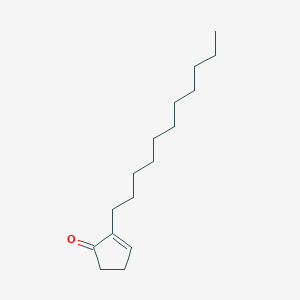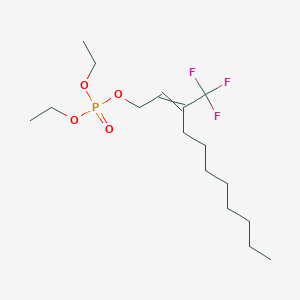
Diethyl 3-(trifluoromethyl)undec-2-EN-1-YL phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group, which is known for its electron-withdrawing properties, and a phosphate group, which is essential in many biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate typically involves the reaction of diethyl phosphate with a suitable trifluoromethylated alkene. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the reaction. Specific details on the synthetic routes and reaction conditions can vary, but common methods include the use of palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of trifluoromethylated compounds.
Aplicaciones Científicas De Investigación
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s phosphate group makes it relevant in studies involving phosphorylation processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate involves its interaction with molecular targets through its phosphate and trifluoromethyl groups. The phosphate group can participate in phosphorylation reactions, while the trifluoromethyl group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphate: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
Trifluoromethylated alkenes: Do not contain the phosphate group, limiting their applications in biological studies.
Uniqueness
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate is unique due to the presence of both the trifluoromethyl and phosphate groups, which confer distinct reactivity and potential applications. This combination makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
821799-35-3 |
|---|---|
Fórmula molecular |
C16H30F3O4P |
Peso molecular |
374.38 g/mol |
Nombre IUPAC |
diethyl 3-(trifluoromethyl)undec-2-enyl phosphate |
InChI |
InChI=1S/C16H30F3O4P/c1-4-7-8-9-10-11-12-15(16(17,18)19)13-14-23-24(20,21-5-2)22-6-3/h13H,4-12,14H2,1-3H3 |
Clave InChI |
ZJVNXJBLDOPJGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=CCOP(=O)(OCC)OCC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


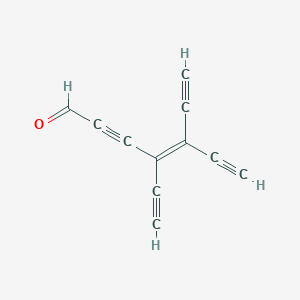
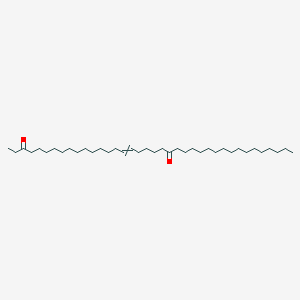
![6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14221167.png)
![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)
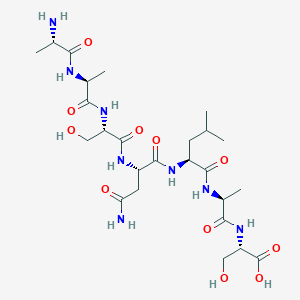
![5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14221183.png)
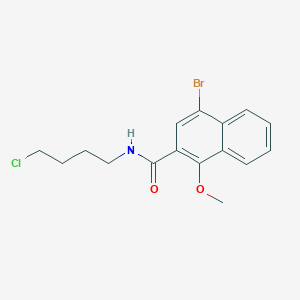
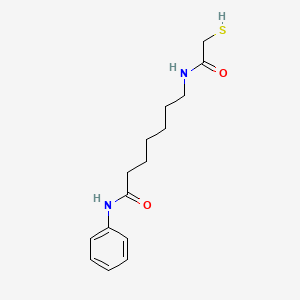


![Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-](/img/structure/B14221207.png)
